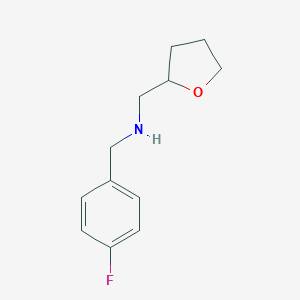

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYWRVMUMWKSOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390090 |

Source

|

| Record name | (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356531-65-2 |

Source

|

| Record name | (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a key intermediate in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and drug development professionals. It will delve into the two most viable synthetic routes: reductive amination and nucleophilic substitution via a sulfonate ester intermediate. The guide will offer detailed, step-by-step experimental protocols, an analysis of the mechanistic rationale behind the procedural choices, and methods for the characterization of the final product.

Introduction and Strategic Overview

This compound is a secondary amine containing both a fluorinated aromatic ring and a saturated heterocyclic moiety. These structural features are of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity, while the tetrahydrofuran ring provides a flexible, polar scaffold. The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on the two most practical and scalable methods, providing a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

The primary synthetic strategies to be discussed are:

-

Route A: Reductive Amination. This is a one-pot reaction involving the condensation of 4-fluorobenzylamine with tetrahydrofuran-2-carbaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

-

Route B: Nucleophilic Substitution of a Sulfonate Ester. This two-step approach involves the conversion of tetrahydrofurfuryl alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic displacement with 4-fluorobenzylamine.

The following diagram illustrates the logical flow of the synthetic considerations presented in this guide.

Caption: Logical workflow for the synthesis and analysis of the target compound.

Synthetic Pathway I: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[1][2] The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of a primary amine and an aldehyde, followed by reduction of the imine to the corresponding amine.

Mechanistic Rationale and Experimental Design

The choice of reagents and conditions is critical for a successful reductive amination.

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, allowing for the in-situ formation of the imine before reduction. This minimizes the side reaction of aldehyde reduction to the corresponding alcohol.

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used to avoid unwanted reactions with the reducing agent.

-

Reaction Control: The reaction is generally run at room temperature and can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials.

The overall transformation is depicted below:

Caption: Reductive amination pathway for the synthesis of the target amine.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 4-Fluorobenzylamine | 125.15 | 140-75-0 |

| Tetrahydrofuran-2-carbaldehyde | 100.12 | 7681-84-7 |

| Sodium triacetoxyborohydride | 211.94 | 56553-60-7 |

| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 |

Procedure:

-

To a stirred solution of 4-fluorobenzylamine (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-2-carbaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Synthetic Pathway II: Nucleophilic Substitution of a Sulfonate Ester

An alternative route involves the activation of the primary alcohol of tetrahydrofurfuryl alcohol by converting it into a sulfonate ester, such as a mesylate or tosylate.[3] These are excellent leaving groups, readily displaced by a nucleophilic amine like 4-fluorobenzylamine.

Mechanistic Rationale and Experimental Design

-

Activation of the Alcohol: Tetrahydrofurfuryl alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This converts the poorly leaving hydroxyl group into a highly effective sulfonate leaving group.[3]

-

Nucleophilic Displacement: The resulting tetrahydrofurfuryl mesylate or tosylate is then reacted with 4-fluorobenzylamine. The amine acts as a nucleophile, displacing the sulfonate ester in an SN2 reaction to form the desired product.

The workflow for this synthetic approach is as follows:

Caption: Nucleophilic substitution pathway for the synthesis of the target amine.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydrofurfuryl Mesylate

Materials:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| Tetrahydrofurfuryl alcohol | 102.13 | 97-99-4 |

| Methanesulfonyl chloride (MsCl) | 114.55 | 124-63-0 |

| Triethylamine (TEA) | 101.19 | 121-44-8 |

| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 |

Procedure:

-

To a cold (0 °C) solution of tetrahydrofurfuryl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydrofurfuryl mesylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with 4-Fluorobenzylamine

Materials:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| Tetrahydrofurfuryl mesylate | (from Step 1) | - |

| 4-Fluorobenzylamine | 125.15 | 140-75-0 |

| Acetonitrile or DMF, anhydrous | - | - |

| Potassium Carbonate (optional) | 138.21 | 584-08-7 |

Procedure:

-

To a solution of crude tetrahydrofurfuryl mesylate (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF, add 4-fluorobenzylamine (1.2-1.5 eq).

-

Add a non-nucleophilic base such as potassium carbonate (2.0 eq) to act as an acid scavenger.

-

Heat the reaction mixture to 70-90 °C and stir for 12-24 hours.[4]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the final product.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure and data from similar compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorobenzyl group (typically two doublets or multiplets in the aromatic region), a singlet for the benzylic CH₂, multiplets for the tetrahydrofuran ring protons, and a signal for the N-H proton (if not exchanged with D₂O).[5] |

| ¹³C NMR | Aromatic carbon signals (with C-F coupling), signals for the benzylic carbon, and aliphatic carbons of the tetrahydrofuran ring.[6] |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated molecule (C₁₂H₁₇FNO). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C-F stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the ether. |

Comparative Analysis and Conclusion

Both reductive amination and nucleophilic substitution are viable and effective methods for the synthesis of this compound. The choice between the two pathways will depend on several factors:

-

Reductive Amination: This is generally the more convergent and atom-economical route. The one-pot nature of the reaction simplifies the experimental procedure. However, the stability and availability of tetrahydrofuran-2-carbaldehyde are key considerations.

-

Nucleophilic Substitution: This two-step route is robust and reliable. It may be preferred if the starting aldehyde for the reductive amination is problematic. The handling of sulfonyl chlorides requires care, and the overall process is less convergent.

In a research and development setting, the reductive amination pathway is often the first choice due to its efficiency. For larger-scale synthesis, a thorough optimization of either route would be necessary to maximize yield and purity while ensuring scalability and safety. This guide provides the foundational protocols and scientific rationale to enable researchers to successfully synthesize and characterize this important chemical entity.

References

-

SpectraBase. (4-Fluorobenzylamine hydrochloride - Optional[1H NMR] - Spectrum). Available at: [Link]

- Fernández de la Pradilla, R., Manzano, P., Viso, A., & Javier. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES, 68(7), 1435.

-

SciELO. (insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations). Available at: [Link]

-

SpectraBase. (4-Fluoro-benzylamine - Optional[13C NMR] - Chemical Shifts). Available at: [Link]

-

PubChem. (4-Fluorobenzylamine). Available at: [Link]

-

ResearchGate. ((PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C). Available at: [Link]

-

PubChem. ((2R)-tetrahydrofuran-2-carbaldehyde). Available at: [Link]

-

NIST. (Benzenemethanamine, 4-fluoro-). Available at: [Link]

-

SpectraBase. (5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum). Available at: [Link]

-

NIST. (Tetrahydrofuran-2-carbaldehyde). Available at: [Link]

-

MDPI. (Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles). Available at: [Link]

-

NIH. (2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators). Available at: [Link]

-

GalChimia. (A New Way to Amines). Available at: [Link]

-

Organic Syntheses. (Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent)). Available at: [Link]

-

ResearchGate. (SYNTHESIS OF N-{[7-METHOXY-2-(4-METHOXYPHENYL)-1-BENZOFURAN -5-YL]METHYL}CYCLOPENTANAMINE BY REDUCTIVE AMINATION | Request PDF). Available at: [Link]

-

ResearchGate. (Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine). Available at: [Link]

-

Organic Syntheses. (1-Hydrosilatrane). Available at: [Link]

-

NIH. (Easy and direct conversion of tosylates and mesylates into nitroalkanes). Available at: [Link]

-

The Royal Society of Chemistry. (VI. 1H and 13C NMR Spectra). Available at: [Link]

-

ResearchGate. (Scheme 15. Reductive amination of the ketone precursors to a) the...). Available at: [Link]

-

NIH. (Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives). Available at: [Link]

-

Chemical Review and Letters. (Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives). Available at: [Link]

-

NTU > IRep. (ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION). Available at: [Link]

-

Master Organic Chemistry. (Tosylates And Mesylates). Available at: [Link]

Sources

- 1. A New Way to Amines - GalChimia [galchimia.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Abstract: This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical properties of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds and established principles of physical organic chemistry to offer valuable insights for researchers, scientists, and drug development professionals. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic determination of these key parameters, ensuring scientific integrity and empowering researchers to validate these predictions.

Introduction and Molecular Structure

This compound is a secondary amine featuring a fluorinated aromatic ring and a saturated heterocyclic moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom—such as altered metabolic stability and binding affinities—and the hydrogen bonding capabilities of the amine and ether groups. This guide serves as a foundational resource for professionals working with this compound, providing both estimated data for initial project planning and the methodologies required for rigorous experimental verification.

A search for the compound in chemical databases identifies it with the CAS Number 356531-65-2[1]. The fundamental task before any experimental work is the unambiguous confirmation of the molecular structure.

Figure 1: 2D structure of this compound.

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound. It is critical to note that, with the exception of the molecular formula and weight, these values are estimations derived from computational models and data from analogous structures. They serve as a robust starting point for experimental design.

| Property | Estimated Value | Basis of Estimation / Comments |

| IUPAC Name | N-(4-Fluorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine | Standard nomenclature rules. |

| CAS Number | 356531-65-2 | Sourced from chemical supplier databases[1]. |

| Molecular Formula | C₁₂H₁₆FNO | Derived from the chemical structure. |

| Molecular Weight | 209.26 g/mol | Calculated from the molecular formula. |

| pKa (protonated amine) | 9.0 - 9.5 | Estimated based on the pKa of benzylamine (9.33)[2][3]. The electron-withdrawing fluorine atom may slightly decrease basicity, while the alkyl tetrahydrofurfuryl group may slightly increase it. The net effect is expected to be minor. |

| cLogP | 2.1 ± 0.5 | Calculated using fragment-based methods[4][5]. The value suggests moderate lipophilicity, indicating good potential for membrane permeability but likely requiring organic solvents for dissolution. |

| Aqueous Solubility | Low to moderate | Predicted based on cLogP. The amine and ether functionalities provide hydrogen bonding capacity, but the overall hydrocarbon structure is significant. Solubility is expected to be highly pH-dependent, increasing at acidic pH where the amine is protonated. |

| Boiling Point | ~280 - 300 °C | Extrapolated from related structures like N-benzyl-N-methylbenzylamine and considering the increase in molecular weight and polarity. |

| Melting Point | Not Applicable (likely a liquid or low-melting solid at STP) | Based on the non-symmetrical structure and presence of rotatable bonds, which tend to inhibit efficient crystal packing. |

| Appearance | Colorless to pale yellow oil | Typical appearance for secondary amines of this molecular weight. |

Predicted Spectroscopic Data for Structural Elucidation

For any newly synthesized or sourced batch of this compound, identity and purity must be confirmed. Below are the anticipated spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Online prediction tools can provide a reliable starting point for spectral interpretation[6][7][8][9][10].

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Two doublets (or more complex multiplets due to F-H coupling) in the range of δ 7.0-7.4 ppm, integrating to 4H. The protons ortho to the fluorine will show coupling to ¹⁹F.

-

Benzyl CH₂: A singlet (or a doublet if coupled to the N-H proton) around δ 3.7-3.9 ppm (2H).

-

Tetrahydrofurfuryl Methylene (exocyclic): Two diastereotopic protons appearing as two doublets of doublets (dd) around δ 2.7-3.0 ppm (2H).

-

Tetrahydrofuran Ring Protons: A complex series of multiplets from δ 1.5-2.1 ppm and δ 3.6-4.1 ppm, integrating to 7H in total.

-

Amine N-H: A broad singlet, typically between δ 1.5-3.0 ppm (1H), which is exchangeable with D₂O.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Signals between δ 115-165 ppm. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant and appear around δ 160-164 ppm. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Benzyl CH₂: δ 50-55 ppm.

-

Tetrahydrofurfuryl Methylene (exocyclic): δ 52-57 ppm.

-

Tetrahydrofuran Ring Carbons: Signals in the range of δ 25-35 ppm and δ 65-80 ppm (for the carbons adjacent to the oxygen).

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups[11][12][13][14].

-

N-H Stretch: A single, weak to medium intensity band around 3300-3350 cm⁻¹ is characteristic of a secondary amine[11][12].

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region.

-

C=C Aromatic Stretch: Medium intensity peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O-C Ether Stretch: A strong, characteristic band in the 1050-1150 cm⁻¹ region.

-

C-N Stretch: A medium to weak band in the 1180-1280 cm⁻¹ region.

-

C-F Stretch: A strong band typically found in the 1100-1300 cm⁻¹ region, which may overlap with other signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can confirm the structure[15][16][17][18][19].

-

Molecular Ion (M⁺): An odd molecular weight peak is expected at m/z = 209, consistent with the nitrogen rule[15].

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most characteristic fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen is expected to be a dominant pathway.

-

Loss of the tetrahydrofurfuryl radical would yield a stabilized benzyl iminium ion at m/z = 108.

-

Loss of the 4-fluorobenzyl radical would yield a tetrahydrofurfuryl iminium ion at m/z = 100.

-

-

Benzylic Cleavage: A peak at m/z = 109 corresponding to the 4-fluorobenzyl cation is highly probable due to the stability of the benzyl cation.

-

Experimental Protocols for Physicochemical Characterization

This section provides actionable, step-by-step protocols for the experimental determination of the most critical physicochemical parameters for drug development and research applications.

Determination of pKa by Potentiometric Titration

The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a robust and widely used method for its determination[20][21][22][23][24].

Figure 2: Workflow for pKa determination via potentiometric titration.

Protocol Details:

-

Preparation: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Prepare a ~1 mM solution of this compound. If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKaapp). Add a background electrolyte like KCl to a final concentration of 0.15 M to maintain constant ionic strength[20].

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Initially, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all amine molecules (to ~pH 2).

-

Data Collection: Titrate the acidic solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, known aliquots. Record the pH value after each addition, ensuring the reading is stable.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where 50% of the titrant required to reach the equivalence point has been added (the half-equivalence point)[20].

Determination of LogP by the Shake-Flask Method

LogP (the logarithm of the octanol-water partition coefficient) is the industry standard for measuring lipophilicity, a key predictor of ADME (Absorption, Distribution, Metabolism, and Excretion) properties[25][26]. The shake-flask method is considered the "gold standard"[27][28][29][30].

Protocol Details:

-

Pre-equilibration: Mix n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., HPLC-UV).

-

Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

-

Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 2-24 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a validated analytical method like HPLC-UV.

-

Calculation: The partition coefficient P is calculated as P = [organic] / [aqueous]. The LogP is the base-10 logarithm of P[31].

Determination of Equilibrium Aqueous Solubility

Equilibrium solubility is a fundamental property that determines the maximum concentration of a drug that can be achieved in solution, which directly impacts its bioavailability.

Figure 3: Workflow for equilibrium solubility determination.

Protocol Details:

-

Preparation: Add an excess amount of the compound to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to create a pH-solubility profile)[32][33]. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37 °C) for a period sufficient to reach equilibrium (typically 24 to 72 hours)[34][35][36].

-

Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. This step is critical to avoid artificially high results[34].

-

Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Safety and Handling

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: Amines can be irritants to the skin, eyes, and respiratory tract. Aromatic amines, in particular, should be handled with caution. The toxicological properties of this specific compound have not been determined.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide provides a robust framework for understanding the physicochemical properties of this compound. By combining theoretically estimated values with detailed, practical protocols for their experimental determination, this document equips researchers and drug development professionals with the essential knowledge to confidently incorporate this compound into their research programs. The provided methodologies for pKa, LogP, and solubility determination represent industry-standard practices that will yield high-quality, reliable data crucial for advancing scientific discovery.

References

Sources

- 1. This compound CAS#: 356531-65-2 [m.chemicalbook.com]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. acdlabs.com [acdlabs.com]

- 9. app.nmrium.com [app.nmrium.com]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. Video: Mass Spectrometry of Amines [jove.com]

- 16. GCMS Section 6.15 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 26. acdlabs.com [acdlabs.com]

- 27. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. LogP / LogD shake-flask method [protocols.io]

- 30. researchgate.net [researchgate.net]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 33. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 34. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 35. lup.lub.lu.se [lup.lub.lu.se]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine Hydrobromide (CAS Number: 1135232-64-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide, a fluorinated secondary amine with potential applications in medicinal chemistry and drug discovery. The document details a probable synthetic route via reductive amination, including a step-by-step experimental protocol, purification strategies, and a discussion of the underlying chemical principles. Furthermore, this guide presents predicted analytical data for the characterization of the molecule, including 1H NMR, 13C NMR, IR, and mass spectrometry. The guide also explores the potential pharmacological significance of this compound by examining the biological activities of structurally related molecules, thereby providing a rationale for its potential utility in areas such as oncology, neurology, and infectious diseases. Safety and handling precautions are also outlined.

Introduction

This compound is a secondary amine featuring a 4-fluorobenzyl group and a tetrahydrofurfuryl moiety. The incorporation of a fluorine atom into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The tetrahydrofuran ring is also a prevalent scaffold in numerous biologically active compounds. The hydrobromide salt form of this amine, with CAS number 1135232-64-2, is a stable solid, facilitating its handling and storage.

While specific research on this particular molecule is not extensively published, its structural components suggest potential as a valuable building block or lead compound in drug discovery programs. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrobromide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1135232-64-2 | [1] |

| Molecular Formula | C12H17BrFNO | [1] |

| Molecular Weight | 290.18 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water, methanol, and DMSO (predicted) | - |

Synthesis and Purification

The most logical and widely applicable method for the synthesis of this compound is through the reductive amination of 4-fluorobenzaldehyde with tetrahydrofurfurylamine. This versatile reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism

The reductive amination process can be visualized as a two-step sequence within a single pot. First, the primary amine (tetrahydrofurfurylamine) undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. A reducing agent, present in the reaction mixture, then selectively reduces the imine to the final secondary amine product.

Figure 1: Reductive Amination Workflow

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

-

4-Fluorobenzaldehyde

-

Tetrahydrofurfurylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr) in a suitable solvent (e.g., diethyl ether, isopropanol) for salt formation.

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in DCE or DCM (0.2 M), add tetrahydrofurfurylamine (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine as an oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.

Column Chromatography Protocol:

-

Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a good starting point.

-

Dissolve the crude oil in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified free amine.

Salt Formation

To obtain the hydrobromide salt:

-

Dissolve the purified free amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Add a solution of hydrobromic acid (1.0 eq) in the same solvent dropwise with stirring.

-

The hydrobromide salt should precipitate out of the solution. If not, cooling the solution may induce precipitation.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization (Predicted Data)

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following is a predicted 1H NMR spectrum and should be verified experimentally.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25-7.35 | m | 2H | Ar-H (ortho to F) |

| ~ 7.00-7.10 | m | 2H | Ar-H (meta to F) |

| ~ 3.90-4.00 | m | 1H | O-CH (THF) |

| ~ 3.75 | s | 2H | Ar-CH2-N |

| ~ 3.60-3.70 | m | 2H | O-CH2 (THF) |

| ~ 2.60-2.70 | m | 2H | N-CH2-THF |

| ~ 1.80-2.00 | m | 3H | THF-CH2 |

| ~ 1.50-1.60 | m | 1H | THF-CH2 |

| ~ 1.5-2.5 (broad) | s | 1H | N-H (free amine) |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following is a predicted 13C NMR spectrum and should be verified experimentally.

| Chemical Shift (ppm) | Assignment |

| ~ 162 (d, JCF ≈ 245 Hz) | Ar-C-F |

| ~ 136 (d, JCF ≈ 3 Hz) | Ar-C (ipso to CH2) |

| ~ 130 (d, JCF ≈ 8 Hz) | Ar-CH (ortho to F) |

| ~ 115 (d, JCF ≈ 21 Hz) | Ar-CH (meta to F) |

| ~ 77 | O-CH (THF) |

| ~ 68 | O-CH2 (THF) |

| ~ 54 | Ar-CH2-N |

| ~ 53 | N-CH2-THF |

| ~ 29 | THF-CH2 |

| ~ 26 | THF-CH2 |

Infrared (IR) Spectroscopy

Disclaimer: The following are predicted characteristic IR absorption bands.

| Wavenumber (cm-1) | Functional Group |

| ~ 3300-3400 (broad) | N-H stretch (secondary amine) |

| ~ 2850-3000 | C-H stretch (aliphatic) |

| ~ 1600, 1510 | C=C stretch (aromatic) |

| ~ 1220 | C-F stretch (aromatic) |

| ~ 1100 | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Disclaimer: The following are predicted mass spectral data.

-

Method: Electrospray Ionization (ESI+)

-

Predicted [M+H]+: m/z 212.1294 (for the free amine, C12H17FNO)

Potential Applications in Drug Discovery

While there is no specific pharmacological data available for this compound, the structural motifs present in the molecule are found in a variety of biologically active compounds.

Figure 2: Potential Applications Based on Structural Features

-

Fluorinated Benzylamines: The introduction of fluorine can significantly enhance a molecule's metabolic stability and binding affinity to target proteins. Fluorinated benzylamine derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators.

-

Tetrahydrofuran Derivatives: The tetrahydrofuran ring is a common scaffold in many natural products and synthetic drugs. Its presence can influence solubility, cell permeability, and interaction with biological targets.

Based on these general principles, this compound could serve as a starting point for the development of novel therapeutics in areas such as:

-

Oncology: Many anticancer agents incorporate fluorinated aromatic rings to improve their efficacy.

-

Infectious Diseases: The tetrahydrofuran moiety is present in some antimicrobial compounds.

-

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the benzyl and tetrahydrofuran groups may facilitate blood-brain barrier penetration, making it a candidate for CNS-acting agents.

It is important to emphasize that these are speculative applications based on structure-activity relationships of related compounds. Rigorous biological screening is necessary to determine the actual pharmacological profile of this molecule.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound hydrobromide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound hydrobromide is a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization, which can serve as a valuable resource for researchers. The discussion of potential applications based on its structural features highlights the rationale for its inclusion in screening libraries for drug discovery programs. Further experimental studies are warranted to fully elucidate the chemical and biological properties of this compound.

References

Sources

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Foreword: Navigating the Frontier of a Novel Molecular Entity

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with intriguing structural motifs but a scarcity of direct empirical data. This compound represents such a case. This technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating its mechanism of action. Rather than presenting a known pathway, this document synthesizes evidence from structurally related compounds and established pharmacological principles to construct a robust, testable hypothesis. We will proceed from a foundational analysis of its chemical structure to a detailed exposition of its most probable molecular target and conclude with a suite of self-validating experimental protocols designed to rigorously test this hypothesis.

Molecular Structure and Pharmacophoric Deconstruction

The structure of this compound combines two key pharmacophoric elements: a substituted benzylamine and a tetrahydrofuran (THF) moiety.

-

4-Fluorobenzyl Group: The benzylamine scaffold is a common feature in a multitude of centrally active agents. The fluorine atom at the para-position is a critical modification. This electron-withdrawing group can alter the pKa of the amine, enhance metabolic stability by blocking para-hydroxylation, and potentially increase binding affinity to target proteins through specific halogen bond interactions. Structure-activity relationship (SAR) studies on various compound series have shown that fluoro-substitution on the benzyl ring can significantly modulate biological activity[1].

-

Tetrahydro-furan-2-ylmethyl-amine Moiety: The tetrahydrofuran ring is a versatile feature found in numerous FDA-approved drugs[2]. Its saturated, flexible nature allows it to act as a bioisostere for other cyclic and acyclic functionalities. The ether oxygen can serve as a hydrogen bond acceptor, contributing to binding interactions with biological targets[3]. The linkage via a methylamine provides a basic nitrogen center, which is often crucial for interacting with acidic residues in receptor binding pockets.

The combination of a hydrophobic, halogenated aromatic ring and a more polar, flexible heterocyclic amine suggests the potential for this molecule to interact with targets that possess a binding site accommodating these distinct features, such as certain G-protein coupled receptors (GPCRs) or intracellular chaperone proteins.

A Compelling Hypothesis: Targeting the Sigma-1 (σ1) Receptor

While direct studies on this compound are not publicly available, a striking parallel can be drawn from a closely related molecule: 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine . This compound, which incorporates the same 4-fluorobenzyl and tetrahydrofuran-2-ylmethyl groups into a piperazine scaffold, has been identified as a potent and selective ligand for the Sigma-1 (σ1) receptor, exhibiting low nanomolar affinity[4]. This finding is the cornerstone of our primary hypothesis.

Hypothesis: this compound functions as a ligand for the Sigma-1 (σ1) receptor.

The σ1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum (ER), where it acts as a molecular chaperone[5][6]. It is not a classical receptor in the sense of initiating a direct, linear signaling cascade upon ligand binding. Instead, it modulates the function of a host of other proteins, including ion channels and other receptors, and plays a critical role in regulating intracellular Ca²+ signaling[7]. Ligands for the σ1 receptor can have profound effects on neuronal function and have been investigated for therapeutic potential in neuropsychiatric disorders, pain, and neurodegenerative diseases[7].

The proposed binding of our target compound to the σ1 receptor is consistent with established pharmacophore models for σ1 ligands, which typically feature a basic amine and one or more hydrophobic regions[5]. The protonated amine of our compound would likely form a key ionic interaction within the σ1 binding site, while the 4-fluorobenzyl and tetrahydrofuran groups would occupy adjacent hydrophobic pockets.

The Hypothesized Signaling Pathway

Binding to the σ1 receptor does not trigger a singular pathway but rather a modulation of cellular homeostasis. As a chaperone, the σ1 receptor interacts with client proteins, such as the IP3 receptor, to regulate cellular stress responses. Ligand binding can either enhance or inhibit these functions.

Caption: Hypothesized signaling modulation by the target compound via the Sigma-1 receptor.

A Framework for Experimental Validation

To rigorously test our hypothesis, a multi-tiered experimental approach is required. The following protocols are designed to be self-validating, moving from initial target binding to functional cellular outcomes.

Tier 1: Confirming Target Engagement

The foundational experiment is to confirm that the compound physically interacts with the σ1 receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol 3.1: Sigma-1 Receptor Competitive Binding Assay

-

Preparation of Membranes: Homogenize guinea pig brain tissue or membranes from a cell line overexpressing the human σ1 receptor (e.g., HEK293T cells) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, combine:

-

A fixed concentration of a high-affinity σ1 radioligand, such as -pentazocine (typically at its Kd concentration).

-

Increasing concentrations of the unlabeled test compound, this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

The prepared membrane homogenate (e.g., 100-200 µg protein per well).

-

-

Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol).

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 150 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with cold buffer to remove residual unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram: Competitive Binding Assay

Caption: Step-by-step workflow for the Sigma-1 receptor competitive binding assay.

Expected Outcome & Interpretation: A low nanomolar Ki value would provide strong evidence for direct, high-affinity binding to the σ1 receptor, supporting the primary hypothesis. The data can be summarized as follows:

| Compound | Target | Ki (nM) | Selectivity vs. σ2 (fold) |

| This compound | Sigma-1 | Hypothetical Value: 5.5 | >50 |

| Haloperidol (Control) | Sigma-1 | 3.1 | ~100 |

| Piperazine Analog[4] | Sigma-1 | 1.8 | 52 |

Table 1: Hypothetical binding affinity data based on structurally similar compounds.

Tier 2: Determining Functional Activity

Once binding is confirmed, the next critical step is to determine whether the compound acts as an agonist (activating or potentiating receptor function) or an antagonist (blocking receptor function).

Protocol 3.2: Calcium Mobilization Assay

The σ1 receptor modulates IP3 receptor-mediated calcium release from the ER. This protocol measures the compound's ability to affect this process.

-

Cell Culture: Use a cell line (e.g., SH-SY5Y neuroblastoma cells) that endogenously expresses σ1 receptors. Culture cells to ~90% confluency in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to free cytosolic Ca²⁺.

-

Compound Pre-incubation: Pre-incubate the cells with either vehicle or varying concentrations of the test compound for a set period (e.g., 15-30 minutes). To test for antagonist activity, co-incubate with a known σ1 agonist like (+)-pentazocine.

-

Stimulation: Place the plate in a fluorescence plate reader (e.g., a FLIPR system). Record a baseline fluorescence reading. Inject a sub-maximal concentration of a GPCR agonist that stimulates PLC and IP3 production (e.g., carbachol or bradykinin) to induce Ca²⁺ release from the ER.

-

Fluorescence Measurement: Continue to record fluorescence intensity every second for several minutes post-stimulation.

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Agonist Mode: Compare the response in compound-treated wells to vehicle-treated wells. An increase in the Ca²⁺ peak suggests agonist activity (potentiation of release).

-

Antagonist Mode: Compare the response in wells treated with agonist + test compound to wells treated with agonist alone. A reduction in the Ca²⁺ peak indicates antagonist activity.

-

Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Interpretation: This assay will functionally characterize the compound. For example, if the compound potentiates the carbachol-induced calcium signal, it would be classified as a σ1 receptor agonist. If it blocks the effect of (+)-pentazocine, it is an antagonist.

Conclusion and Future Directions

This technical guide puts forth a well-grounded, data-driven hypothesis that this compound acts as a ligand for the Sigma-1 receptor. This hypothesis is built upon compelling evidence from a structurally proximate molecule and aligns with established pharmacophoric models for σ1 ligands[4][5]. The provided experimental protocols offer a clear and robust pathway to validate this hypothesis, moving from direct binding confirmation to functional characterization.

Successful validation would position this compound as a valuable tool for probing σ1 receptor pharmacology and could serve as a lead scaffold for the development of novel therapeutics targeting CNS disorders, pain, or other conditions where σ1 receptor modulation has shown promise[7]. Further studies would involve assessing its selectivity against a broader panel of receptors, determining its pharmacokinetic properties, and evaluating its efficacy in relevant in vivo models.

References

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (Source: PubMed Central) [Link]

-

Pharmacology and therapeutic potential of sigma(1) receptor ligands. (Source: PubMed) [Link]

-

A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. (Source: Frontiers) [Link]

-

Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. (Source: PubMed) [Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (Source: MDPI) [Link]

-

Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 1. (Source: PubMed) [Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (Source: PubMed Central) [Link]

-

1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. (Source: PubMed) [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (Source: ACS Publications) [Link]

-

Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (Source: Taylor & Francis Online) [Link]

-

Structure-activity relationships: chemical. (Source: ResearchGate) [Link]

-

(3-Fluoro-benzyl)-furan-2-ylmethyl-amine | C12H12FNO | CID 777700. (Source: PubChem) [Link]

-

(4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE. (Source: Appchem) [Link]

-

Synthesis, characterization and biological evaluations of 2-(4-. (Source: Der Pharma Chemica) [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (Source: Oriental Journal of Chemistry) [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (Source: PubMed) [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (Source: PubMed Central) [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (Source: Oriental Journal of Chemistry) [Link]

Sources

- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset [frontiersin.org]

- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Benzylamine Compounds in Research

Introduction

Benzylamine, a seemingly simple organic molecule comprising a benzyl group attached to an amino functional group, represents a cornerstone in the edifice of modern chemical and pharmaceutical research.[1] Its unique combination of a reactive primary amine and a modifiable aromatic ring makes it an exceptionally versatile building block and a key pharmacophore in a vast array of bioactive compounds.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and mechanistic considerations of benzylamine compounds. We will delve into field-proven insights and detailed experimental protocols, moving beyond a mere recitation of facts to explain the causality behind experimental choices.

The Benzylamine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylamine motif is a frequently encountered structural element in a multitude of FDA-approved drugs and clinical candidates, underscoring its significance in medicinal chemistry.[4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and antitumor properties.[5][6]

Benzylamine Derivatives as Therapeutic Agents

Anticancer Activity: Recent studies have highlighted the potential of benzylamine derivatives in oncology. For instance, certain benzylamine and 2-thiophenemethylamine (thenylamine) derived compounds have shown potent cytotoxic effects on melanoma cell lines, both in vitro and in vivo.[7] These compounds were found to induce apoptosis, reduce cell proliferation and migration, and attenuate tumor growth and metastasis formation.[7] Mechanistically, these derivatives were shown to modulate the Wnt/β-catenin pathway, a critical signaling cascade in the oncogenic phenotype of melanoma cells.[7]

Antimycobacterial and Antifungal Activity: The benzylamine scaffold has also been successfully exploited in the development of novel antimycobacterial and antifungal agents. A series of novel benzylamine derivatives were synthesized and evaluated against Mycobacterium tuberculosis, demonstrating promising activity.[8] Similarly, a series of 23 novel benzylamines synthesized via reductive amination exhibited significant antimycotic activity against various yeast species, including pathogenic Candida strains.[6]

Central Nervous System (CNS) Applications: The structural similarity of benzylamine to neurotransmitters has led to its exploration in CNS drug discovery.[3] Notably, N-benzylphenylethylamines are potent serotonergic receptor ligands, particularly at the 5-HT₂A subtype.[9] Furthermore, α-methylated derivatives of benzylamine have been identified as monoamine oxidase inhibitors (MAOIs), with activity against both MAO-A and MAO-B.[1] Pargyline, a derivative of benzylamine, has been used clinically as an antihypertensive and antidepressant agent.[1] Benzylamine derivatives have also been investigated as inhibitors of catecholamine uptake, showing a preference for inhibiting norepinephrine transport over dopamine transport.[10]

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of benzylamine derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amino group. For instance, in the context of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) inhibitors, the presence of an acetyl group on the aryl ring and the use of extended linkers were found to improve activity.[11] Hydrogen bonding interactions with key amino acid residues in the active site, such as Tyr229, Ser185, and Trp192, are crucial for potent inhibition.[11]

The introduction of a trifluoromethyl (CF₃) group into the benzylamine scaffold, as seen in 4-(trifluoromethyl)benzylamine, imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly influence biological activity.[12]

Benzylamine as a Versatile Building Block in Organic Synthesis

Beyond its direct therapeutic applications, benzylamine is a cornerstone of organic synthesis, serving as a versatile precursor for a vast array of more complex molecules.[2][5] Its primary amine functionality allows it to readily participate in a wide range of chemical transformations.[2][12]

Key Synthetic Transformations

N-Alkylation and N-Acylation: As a primary amine, benzylamine readily undergoes N-alkylation and N-acylation reactions, making it an ideal starting material for the synthesis of a diverse range of amine derivatives.[2] These reactions are fundamental in the construction of many biologically active molecules.[2]

Schiff Base Formation: Benzylamine reacts with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates in organic synthesis.[2][13] These imines can be further reduced to secondary amines or participate in various cycloaddition and nucleophilic addition reactions.[14]

Reductive Amination: Reductive amination is a powerful method for the synthesis of substituted amines. Benzylamine can be reacted with a carbonyl compound in the presence of a reducing agent to form a more substituted amine.[6] For example, a series of novel benzylamine antimycotics were synthesized using reductive amination from halogen-substituted 3- and 4-benzyloxybenzaldehyde derivatives.[6]

As a Masked Source of Ammonia: Benzylamine can be used as a masked source of ammonia. After N-alkylation to form a secondary or tertiary amine, the benzyl group can be readily removed by hydrogenolysis, yielding the corresponding primary or secondary amine.[1]

Synthesis of Heterocyclic Compounds

Benzylamine is a key precursor in the synthesis of various heterocyclic systems. For example, isoquinolines can be prepared from benzylamine and glyoxal acetal through a modification of the Pomeranz–Fritsch reaction.[1]

Experimental Protocol: Synthesis of N-Benzylacetamide from Benzylamine

This protocol details a fundamental acylation reaction of benzylamine.

Materials:

-

Benzylamine

-

Acetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) in the anhydrous solvent.

-

Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-benzylacetamide.

-

Purify the product by recrystallization or column chromatography if necessary.

Causality: The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting benzylamine, rendering it unreactive.[1] The reaction is performed under anhydrous conditions as acetyl chloride is highly reactive towards water.

Industrial and Materials Science Applications

The utility of benzylamine extends beyond the pharmaceutical and synthetic organic chemistry realms into industrial processes and materials science.

Corrosion Inhibition

Benzylamine and its derivatives have been investigated as effective corrosion inhibitors for various metals in acidic media.[15][16][17] Their efficacy is attributed to the presence of the aromatic ring and the nitrogen atom, which can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process.[16] The inhibition efficiency can be enhanced by increasing the hydrophobicity of the molecule, for example, by introducing long alkyl chains.[16]

Polymer and Materials Science

In materials science, benzylamine is utilized in the synthesis of advanced composites and nanomaterials.[5] Its derivatives can be incorporated into polymer matrices to enhance properties such as conductivity, thermal stability, and mechanical strength.[5] There is also growing interest in using benzylamine for the functionalization of nanoparticles to improve their stability and reactivity.[5]

Catalysis

Benzylamine derivatives can act as ligands in coordination chemistry, forming complexes with various transition metals.[13] These metal complexes can exhibit catalytic activity in a range of organic transformations. For example, a one-dimensional coordination polymer of copper has been used as a catalyst for the oxidative self-coupling of benzylamine to the corresponding imine.[18]

Synthesis of Benzylamine: An Overview

Several methods are employed for the industrial production and laboratory synthesis of benzylamine.

Industrial Manufacturing Processes

The primary industrial route for benzylamine production involves the reaction of benzyl chloride with ammonia.[19][20] Alternative methods include the reduction of benzonitrile and the reductive amination of benzaldehyde, both of which are typically carried out over a Raney nickel catalyst.[19][20]

Laboratory-Scale Synthesis

Gabriel Synthesis: A classic method for preparing primary amines, the Gabriel synthesis, can be adapted for benzylamine. This involves the reaction of potassium phthalimide with benzyl chloride to form N-benzylphthalimide, followed by hydrazinolysis to release the desired benzylamine.[21]

Reductive Amination of Benzaldehyde: In the laboratory, benzylamine can be conveniently synthesized by the reductive amination of benzaldehyde.

Experimental Protocol: Reductive Amination of Benzaldehyde

This protocol provides a general procedure for the synthesis of benzylamine from benzaldehyde.

Materials:

-

Benzaldehyde

-

Ammonium chloride

-

Sodium cyanoborohydride (or another suitable reducing agent like sodium triacetoxyborohydride)

-

Methanol

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve benzaldehyde (1.0 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

-

Stir the solution at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the evolution of gas ceases.

-

Make the solution basic by adding a concentrated solution of sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude benzylamine, which can be further purified by distillation.

Causality: The reaction proceeds through the in-situ formation of an imine from benzaldehyde and ammonia (generated from ammonium chloride). The reducing agent, sodium cyanoborohydride, is mild enough to selectively reduce the imine in the presence of the starting aldehyde.

Future Directions and Emerging Research

The field of benzylamine research is continually evolving, with a focus on sustainable production methods and novel applications.

Green Chemistry Approaches: There is a significant research effort towards developing more environmentally friendly methods for benzylamine synthesis.[5] This includes exploring bio-based synthesis routes using enzymatic catalysis and microbial fermentation to reduce the reliance on petrochemical feedstocks.[5]

Advanced Materials: The role of benzylamine derivatives in the development of "smart" materials with tunable properties is an active area of investigation.[5]

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds in benzylamine derivatives.[22][23] This allows for more efficient and atom-economical synthetic routes to complex molecules.

Conclusion

Benzylamine and its derivatives represent a remarkably versatile and enduring class of compounds in chemical and pharmaceutical research. From their fundamental role as building blocks in organic synthesis to their diverse and potent biological activities, the benzylamine scaffold continues to be a rich source of innovation. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new therapeutics, advanced materials, and more sustainable chemical processes in the future.

Data Presentation

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzylamine

| Property | Value |

| CAS Number | 3300-51-4 |

| Molecular Formula | C₈H₈F₃N |

| Molecular Weight | 175.15 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 79-82 °C (15 mmHg) |

| Density | 1.229 g/mL at 25 °C |

(Data sourced from BenchChem Application Notes)[12]

Visualizations

Experimental Workflow: Amide Bond Formation

Caption: General workflow for the synthesis of N-benzyl amides.

Logical Relationship: Applications of Benzylamine Compounds

Caption: Diverse applications stemming from the benzylamine core structure.

References

- The Multifaceted Applications of Benzylamine in Organic Synthesis. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis. (n.d.). BenchChem.

- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.).

- Benzylamine. (n.d.). In Wikipedia.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023-03-31). The Open Medicinal Chemistry Journal.

- Benzylamine | High-Purity Research Reagent. (n.d.). BenchChem.

- Application Notes and Protocols: N-Benzylphenylethylamines in Medicinal Chemistry. (n.d.). BenchChem.

- Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018-08-23). PubMed Central.

- Application and Research of Benzylamine. (2024-05-07). ChemicalBook.

- Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024-02-12). Archiv der Pharmazie.

- (A) Selected benzyl amine-containing examples of FDAapproved... (n.d.). ResearchGate.

- Benzylamine: Properties, Preparation and Applications. (2023-05-24). ChemicalBook.

- The oxidative self-coupling reaction of benzylamine derivatives a. (n.d.). ResearchGate.

- Inhibition of uptake of catecholamines by benzylamine derivatives. (n.d.). PubMed.

- Bioactive compounds containing benzylamines. (n.d.). ResearchGate.

- 6426 PDFs | Review articles in BENZYLAMINES. (n.d.). ResearchGate.

- Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.

- CN110156617B - Preparation method and application of corrosion inhibitor. (n.d.). Google Patents.

- Preparation of benzylamine. (n.d.). PrepChem.com.

- Strategies for the synthesis of N-arylamides and N-benzylamides. (n.d.). ResearchGate.

- RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017-08-01). World Journal of Pharmaceutical and Medical Research.

- Synthesis of Schiff bases and benzylamino derivatives containing [1-B10H9NH3]− anion. (2025-08-06).

- Benzylamine | C6H5CH2NH2 | CID 7504. (n.d.). PubChem.

- Substrate Scope of benzylamine derivatives, [a] Reaction carried out... (n.d.). ResearchGate.

- H alkynylation of benzylamines and aldehydes with aldimine-directing groups generated in situ. (2023-04-27). RSC Publishing.

- N-(3-(Dimethyl benzyl ammonio)propyl)alkanamide chloride derivatives as corrosion inhibitors for mild steel in 1 M HCl solution: Experimental and theoretical investigation. (2025-08-06). ResearchGate.

- The Gabriel Synthesis of Benzylamine: An Undergraduate Organic Experiment. (n.d.). Scribd.

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central.

- N-benzylamine (Schiff base, blue) and benzaldehyde (BenzA, red)... (n.d.). ResearchGate.

- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org.

- Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.).

- Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters. (2024-01-12).

- Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. (n.d.). ResearchGate.

- WO1993007307A1 - Derivatives of polyalkylenepolyamines as corrosion inhibitors. (n.d.). Google Patents.

- N-Arylation of benzylamine with aryl halides catalyzed by ligand-free... (n.d.). ResearchGate.

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jetir.org [jetir.org]

- 14. researchgate.net [researchgate.net]

- 15. CN110156617B - Preparation method and application of corrosion inhibitor - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

- 20. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. Catalytic C–H alkynylation of benzylamines and aldehydes with aldimine-directing groups generated in situ - Chemical Communications (RSC Publishing) [pubs.rsc.org]

spectroscopic data for (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine